Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide
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Overview
Description
Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide is a complex organic compound that belongs to the class of steroid glucuronides. This compound is characterized by its unique structure, which includes a pregnane backbone with hydroxyl and oxo functional groups, as well as a glucopyranosiduronic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide typically involves multiple steps, starting from a suitable steroid precursor. The process generally includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to oxo groups under controlled conditions.
Glycosylation: Attachment of the glucopyranosiduronic acid moiety to the steroid backbone through glycosidic bonds.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation and glycosyl donors such as glucuronic acid derivatives for glycosylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to achieve higher yields and purity. Enzymatic methods using specific glycosyltransferases can also be employed to facilitate the glycosylation step efficiently.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: Further oxidation of hydroxyl groups to form additional oxo groups.
Reduction: Reduction of oxo groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.
Scientific Research Applications
Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and glycosylation reactions.
Biology: Investigated for its role in cellular processes and potential as a biomarker.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of steroid-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The glucopyranosiduronic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and metabolism in biological systems.
Comparison with Similar Compounds
Similar Compounds
(3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranoside: Similar structure but lacks the glucuronide moiety.
(3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-galactopyranosiduronic acid: Contains a galactopyranosiduronic acid moiety instead of glucopyranosiduronic acid.
Uniqueness
The presence of the glucopyranosiduronic acid moiety in Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide distinguishes it from other similar compounds, providing unique properties such as enhanced solubility and specific biological activities.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(3R,5R,8R,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUIYQYRHDDOIF-JVMSDKPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858453 |
Source
|
Record name | (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-38-0 |
Source
|
Record name | (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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